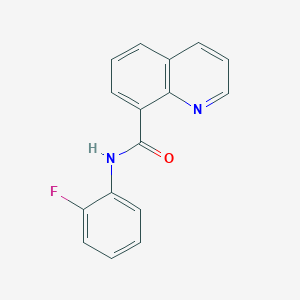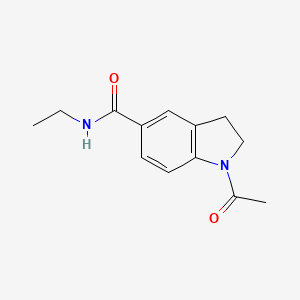![molecular formula C15H14FNO2 B7473100 [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, also known as FPYMM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it has been suggested that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone may act by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is its relatively simple synthesis method, which allows for large-scale production. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.
Orientations Futures
There are several potential future directions for the study of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of analogs with improved solubility and potency. Another potential direction is the investigation of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, the potential use of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent in other disease states, such as inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the fields of inflammation, cancer, and neurodegenerative diseases. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent.
Méthodes De Synthèse
The synthesis of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with furfural in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product. The synthesis method has been optimized to improve the yield and purity of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.
Applications De Recherche Scientifique
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-12-6-2-1-5-11(12)13-7-8-14(19-13)15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYFVILIMTYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)


![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)



![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)

![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)



